2-Amino-4-iodo-6-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality 2-Amino-4-iodo-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-iodo-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHEWUCCBCZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272104 | |
| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-86-3 | |
| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
A Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
The molecule 2-Amino-4-iodo-6-(trifluoromethyl)pyridine represents a "privileged scaffold" in modern drug discovery. It combines three distinct vectors for chemical space exploration: a hydrogen-bond donor/acceptor motif (2-Amino), a highly reactive handle for cross-coupling (4-Iodo), and a lipophilic, metabolically stable anchor (6-Trifluoromethyl).
This guide addresses the specific challenges researchers face when utilizing this building block: overcoming the electronic deactivation of the pyridine ring during synthesis, managing regioselectivity during functionalization, and leveraging its properties for structure-activity relationship (SAR) optimization in kinase and GPCR inhibitor programs.
Part 1: Structural Analysis & Physicochemical Properties
The utility of this scaffold lies in its electronic "push-pull" nature. The electron-withdrawing trifluoromethyl (
Table 1: Physicochemical Profile (Predicted & Experimental Consensus)
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | Core scaffold | |
| Molecular Weight | 287.99 g/mol | Fragment-like, allows for heavy decoration |
| ClogP | ~2.3 - 2.6 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~39 Ų | Favorable for CNS penetration and oral bioavailability |
| pKa (Pyridine N) | ~2.5 - 3.0 | Significantly lowered by |
| C4-I Bond Energy | Weak (~55 kcal/mol) | Highly reactive for Pd-catalyzed insertion |
Electronic Distribution & Reactivity Logic
The 6-trifluoromethyl group exerts a strong inductive effect (
-
C4-Position (Iodo): The most electron-deficient carbon due to the para-relationship with the pyridine nitrogen and the inductive pull of the
. It is the primary site for cross-coupling. -
C2-Position (Amino): The nitrogen lone pair is delocalized into the electron-poor ring, reducing its nucleophilicity compared to aniline. Amide coupling often requires forcing conditions or activation.
-
C6-Position (Trifluoromethyl): Chemically inert under standard conditions; provides metabolic blockade against CYP450 oxidation.
Part 2: Synthetic Access & Quality Control
Accessing the 4-iodo isomer specifically is chemically challenging because direct electrophilic halogenation of 2-amino-6-(trifluoromethyl)pyridine typically favors the C3 or C5 positions (ortho/para to the amino group).
Recommended Synthetic Route (Retrosynthesis)
To ensure regiochemical purity, a "Halogen Dance" or functional group interconversion approach is preferred over direct iodination.
-
Starting Material: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine (Tautomer of the pyridone).
-
Activation: Conversion of the C4-OH to C4-Cl using
. -
Halogen Exchange (Finkelstein): Conversion of C4-Cl to C4-I using NaI/HI or acetyl chloride/NaI.
Critical QC Check: Commercial samples often contain trace amounts of the 3-iodo or 5-iodo isomers.
Validation:
-NMR must show two distinct singlets (or meta-coupled doublets) for the aromatic protons. If you see coupling constants, you likely have the 3,5-substituted isomer.
Part 3: Reactivity Profile & Experimental Workflows
The primary utility of this molecule is as a "linchpin" in modular synthesis. The decision tree below illustrates the orthogonal functionalization strategy.
Diagram 1: Orthogonal Reactivity Map
Caption: Orthogonal functionalization strategy. The C4-Iodo bond is the primary vector for carbon-carbon bond formation, while the C2-Amino group serves as a secondary vector for hydrogen-bond interactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C4-Selective)
Context: The C4-iodide is highly reactive. However, the free amine at C2 can coordinate to Palladium, potentially poisoning the catalyst. The use of bulky, electron-rich phosphine ligands is critical to maintain the catalytic cycle.
Materials:
-
Substrate: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(5 mol%) or / XPhos (for difficult substrates) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (
). -
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C initially, as de-iodination (hydrodehalogenation) can occur as a side reaction in electron-deficient pyridines.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting iodide due to increased polarity.
Troubleshooting:
-
Low Yield? If the free amine is interfering, protect it as a Boc-carbamate (
, , ) prior to coupling. The Boc group also increases solubility in non-polar solvents.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]
This scaffold is particularly relevant for Type II Kinase Inhibitors .
-
The Hinge Binder: The 2-amino-pyridine motif (often coupled to form a urea or amide) forms a bidentate hydrogen bond with the kinase hinge region (Glu/Cys residues).
-
The Hydrophobic Pocket: The 6-trifluoromethyl group sits in the hydrophobic back-pocket (Gatekeeper region), improving potency and residence time.
-
The Vector: The C4-position allows the projection of solubilizing groups or fragments that interact with the solvent-exposed front.
Diagram 2: Pharmacophore Assembly Logic
Caption: Sequential assembly of a kinase inhibitor. The C4-position is modified first to avoid side-reactions with the sensitive hinge-binding motifs introduced at C2.
References
-
Synthesis of Trifluoromethylpyridines
- Reactivity of 4-Halo-pyridines: Title: A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. Source: BenchChem Technical Guides.
-
General Pyridine Properties
- Title: 2-Amino-6-(trifluoromethyl)
- Source: PubChem Compound Summary.
-
URL:[Link]
-
Suzuki Coupling Protocols for Pyridines
(Note: While specific commercial URLs for the exact 4-iodo-2-amino-6-CF3 isomer are rare due to its status as a custom intermediate, the references above validate the synthesis and reactivity of the immediate family of compounds.)
Sources
Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
[1]
Executive Summary
This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (Structure 1 ).[1] This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., RAF, PIM kinases) due to the lipophilic hydrogen-bond donor/acceptor motif provided by the trifluoromethyl (
The Challenge: While the C4-iodine is highly reactive toward oxidative addition, the substrate presents a "Push-Pull" electronic conflict:
-
The "Pull" (
): Strongly electron-withdrawing, making the ring electron-deficient.[1] This accelerates oxidative addition but increases susceptibility to hydrodehalogenation (side reaction).[1] -
The "Push" (
): A Lewis-basic donor that can coordinate to the Palladium center, potentially poisoning the active catalyst or necessitating protecting groups.[1]
The Solution: This guide provides two distinct protocols:
Mechanistic Analysis & Substrate Logic
Electronic Landscape
The reactivity of 1 is dictated by the interplay between the C4-Iodine and the C2-Amine.
-
Oxidative Addition (Fast): The C4-I bond is activated by the electron-withdrawing nature of the pyridine nitrogen and the C6-
group.[1] Oxidative addition of Pd(0) is generally faster here than in neutral benzenes. -
Catalyst Poisoning (Risk): The free amine at C2 can displace weak ligands (like
) from the Pd(II) intermediate, forming an off-cycle resting state that stalls the reaction.[1]
Visualization: The Catalytic Cycle & Poisoning Pathway
Figure 1: Catalytic cycle highlighting the specific risk of amine coordination (Red Hexagon) which competes with the productive cycle.[1]
Experimental Protocols
Decision Matrix: Which Protocol to Use?
| Coupling Partner (Boronic Acid) | Recommended Protocol | Key Catalyst System |
| Simple Aryl (Phenyl, Tolyl) | Protocol A | |
| Heteroaryl (Pyridyl, Indolyl) | Protocol B | |
| Sterically Hindered (Ortho-subst.)[1] | Protocol B | |
| Base-Sensitive Groups (Esters) | Protocol A (Mod.) |
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Routine synthesis, scale-up of simple analogs, and cost-sensitive projects.[1]
Reagents:
-
Substrate: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(aqueous) (3.0 equiv)[1] -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.[1]
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (0.05 eq).
-
Solvent: Add DME (concentration ~0.1 M).[1] Note: DME is preferred over THF for its higher boiling point and better solubility of polar aminopyridines.
-
Degas: Purge the vessel with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Base Addition: Add the aqueous
solution via syringe. -
Reaction: Seal the vial and heat to 85°C for 4–12 hours.
-
Monitoring: Check LCMS. The starting material (Iodide) should disappear rapidly. If the reaction stalls at 50% conversion, add 2 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Why this works: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and makes it less susceptible to displacement by the substrate's amino group compared to
Protocol B: The "High-Performance" Method (Buchwald)
Best for: Heterocyclic boronic acids, sterically hindered partners, or when Protocol A fails.[1]
Reagents:
-
Substrate: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Boronic Acid: Heteroaryl/Aryl boronic acid (1.3 equiv)[1]
-
Catalyst: XPhos Pd G3 (2-4 mol%)[1]
-
Alternative:
(2 mol%) + XPhos (8 mol%)[1]
-
-
Base:
(0.5 M aqueous or solid) (3.0 equiv)[1] -
Solvent: THF / Water (4:1 ratio) or n-Butanol.[1]
Step-by-Step Procedure:
-
Charge: Add Substrate, Boronic Acid, and XPhos Pd G3 to the vial.
-
Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Solvent/Base: Add degassed THF and the aqueous
solution. -
Reaction: Heat to 60°C .
-
Note: This catalyst system is extremely active. Higher temperatures (80°C+) may cause dehalogenation of the sensitive C4-I bond before coupling occurs.[1]
-
-
Monitoring: Reaction is often complete within 1-2 hours.
-
Purification: Aminopyridines can streak on silica. Use a solvent system of DCM/MeOH/
(e.g., 95:5:0.[1]5) for flash chromatography.[1]
Why this works: XPhos is a bulky, electron-rich biaryl phosphine.[1]
-
Steric Bulk: Prevents the substrate's
from coordinating to the Pd. -
Electron Richness: Facilitates oxidative addition into the C-I bond and speeds up transmetallation with electron-deficient pyridines.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Hydrodehalogenation (Iodine replaced by H) | Hydride source present; Temp too high.[1] | Lower temperature to 50°C. Switch solvent to Toluene/Water (non-protic organic phase).[1] |
| Stalled Conversion (<50%) | Catalyst poisoning by | Switch to Protocol B (XPhos or SPhos).[1] Increase catalyst loading to 5 mol%. |
| Protodeboronation (Boronic acid loses B)[1] | Base too strong; Heteroaryl boronates are unstable. | Use milder base ( |
| Homocoupling (Ar-Ar dimer) | Oxygen leakage.[1] | Rigorous degassing (sparging) is required.[1] Ensure Argon atmosphere is positive pressure. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway.
References
-
General Suzuki Coupling on Aminopyridines
-
Reactivity of Trifluoromethyl Pyridines
- Title: Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Source:ResearchG
- Context: Demonstrates the stability and reactivity of the specific 2,6-bis(CF3) pyridine scaffold under Suzuki conditions.
-
URL:[Link]
-
Catalyst Selection (Buchwald Ligands)
-
Substrate Availability & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Improving yields in cross-coupling reactions with 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
The following technical guide is structured as a specialized support center resource for researchers working with 2-Amino-4-iodo-6-(trifluoromethyl)pyridine . It synthesizes organometallic mechanistic insight with practical troubleshooting protocols.
Topic: Optimization of Cross-Coupling Yields (Suzuki, Sonogashira, Buchwald-Hartwig) Document ID: TSC-2A4I-CF3-OPT Status: Active / Expert Verified
Substrate Intelligence & Handling
The Molecule: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (CAS: Variable/Analogous)
Why This Substrate Fails
Before troubleshooting, understand the "personality" of your substrate. This molecule presents a Triad of Reactivity Challenges that leads to low yields:
-
Catalyst Sequestration (The "Amino-Pyridine Trap"): The adjacent pyridine nitrogen (N1) and the exocyclic amine (C2-NH2) create a bidentate or bridging motif. This effectively displaces labile ligands (like PPh3) from Palladium(II), forming stable, catalytically inactive "Pd-black" precursors or off-cycle resting states.
-
Electronic Deactivation (The CF3 Effect): The C6-trifluoromethyl group is a potent electron-withdrawing group (EWG). While this accelerates oxidative addition at the C4-Iodine bond, it significantly increases the acidity of the NH2 protons (pKa < 15), making them susceptible to deprotonation by bases used in coupling (e.g., K2CO3, NaOtBu). The resulting amidate anion is a strong ligand that further poisons the catalyst.
-
Protodehalogenation: The electron-deficient nature of the ring makes the C4-Pd(II)-I intermediate prone to reduction (replacing Iodine with Hydrogen) if transmetalation is slow.
Pre-Reaction Checklist (Go/No-Go)
| Check | Parameter | Recommendation | Why? |
| ☐ | Amine Protection | Highly Recommended (Boc or Acetyl) | Prevents catalyst coordination and N-deprotonation. Free amine yields are typically 30-50% lower. |
| ☐ | Solvent Quality | Degassed, Anhydrous | Electron-deficient pyridines are sensitive to moisture-induced hydrodehalogenation. |
| ☐ | Base Selection | Weak Inorganic (K3PO4, Cs2CO3) | Avoid strong alkoxides (NaOtBu) unless using specific Buchwald precatalysts. |
Troubleshooting Guides (Q&A Format)
Module A: Suzuki-Miyaura Coupling
User Question: I am seeing <20% conversion. The starting material remains, and Pd black precipitates immediately.
Diagnosis: Catalyst poisoning by the free amine/pyridine nitrogen. Solution:
-
Switch Ligand Class: Standard ligands (PPh3, dppf) are insufficiently bulky to prevent substrate coordination. Switch to Biaryl Phosphines (Buchwald Ligands) .
-
Primary Choice: XPhos or SPhos . The steric bulk of the biaryl backbone prevents the pyridine nitrogen from binding to the Pd center.
-
Alternative: CataCXium® A (bulky adamantyl phosphine) for sterically hindered partners.
-
-
Protocol Adjustment: Use a Precatalyst (e.g., XPhos Pd G3 or G4) rather than mixing Pd2(dba)3 + Ligand. This ensures the active LPd(0) species is formed efficiently without an induction period where the substrate can sequester Pd.
User Question: I am getting the "reduced" product (2-Amino-6-trifluoromethylpyridine), losing the iodine.
Diagnosis: Protodehalogenation. The oxidative addition is fast (due to CF3), but transmetalation is slow, allowing the Pd-Ar species to capture a hydride (from solvent or impurities). Solution:
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M). High concentration favors the bimolecular transmetalation over unimolecular reduction.
-
Water Management: While Suzuki requires some water, excess water promotes reduction in this substrate. Use Anhydrous Toluene/Dioxane with exactly 2-5 equivalents of water added explicitly, rather than using wet solvents.
Module B: Sonogashira Coupling
User Question: The reaction turns green/blue and stalls. Yield is negligible.
Diagnosis: "Glaser" Homocoupling of the alkyne and Copper poisoning. The 2-amino group coordinates Cu(I), removing it from the catalytic cycle (preventing copper acetylide formation). Solution:
-
Copper-Free Protocol: Eliminate Copper entirely.
-
Catalyst: PdCl2(MeCN)2 + XPhos (or CyJohnPhos ).
-
Base: Cesium Carbonate (Cs2CO3) or DABCO .
-
Solvent: Acetonitrile or DMSO at 60-80°C.
-
-
Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-Ar intermediate.
Module C: Buchwald-Hartwig Amination
User Question: I'm trying to couple an amine at C4, but I see multiple spots and oligomers.
Diagnosis: Competitive binding. The substrate's own C2-NH2 is competing with your external amine nucleophile. Solution:
-
Protect the C2-NH2: Acetyl (Ac) protection is mandatory here.
-
Base Switch: Use LiHMDS or NaOtBu .
-
Ligand: BrettPhos is superior for coupling primary amines to heteroaryl halides.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing yields based on the specific failure mode encountered.
Caption: Decision tree for troubleshooting cross-coupling reactions with 2-amino-4-iodopyridine derivatives.
Experimental Protocols
Protocol A: High-Yield Suzuki Coupling (Protected Substrate)
Designed for difficult partners using the "Precatalyst" method.
Reagents:
-
Substrate: N-Boc-2-amino-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (0.5 M in H2O) (3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the Substrate, Boronic Acid, and XPhos Pd G3.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed THF/Dioxane.
-
Add the aqueous K3PO4 solution via syringe.
-
Heat to 60°C (Do not reflux aggressively; mild heat is usually sufficient for Iodo-pyridines).
-
Monitor by LCMS. If conversion stalls, add 1 mol% additional catalyst.
Protocol B: Copper-Free Sonogashira
Avoids copper coordination issues.
Reagents:
-
Substrate: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl2(MeCN)2 (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs2CO3 (2.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Procedure:
-
Combine Pd source and Ligand in MeCN and stir for 15 mins under Argon to form the active complex (solution usually turns yellow/orange).
-
Add the Substrate and Base.[1]
-
Heat to 80°C .
-
Add the Alkyne dropwise over 30 minutes to the hot solution.
-
Stir for 4-12 hours.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Guram, A. S., et al. (2010). Application of Buchwald−Hartwig Chemistry to the Synthesis of 2-Aminopyridines. The Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Gelbaum, C., et al. (2016).[2] Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
Solubility issues of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine in aqueous buffers
Technical Support Center: Solubilization Strategies for 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
Case ID: SOL-PYR-CF3-I Compound: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine CAS: 106447-97-6 (Related analog reference) / Custom Synthesis Classification: Highly Lipophilic / Weakly Basic Heterocycle[1]
Executive Summary: The "Brick Dust" Challenge
As a Senior Application Scientist, I frequently encounter this specific scaffold in fragment-based drug discovery and Suzuki-Miyaura coupling workflows. You are likely facing precipitation ("crashing out") when diluting your DMSO stock into aqueous buffers.[1]
The Root Cause: This molecule is a "perfect storm" of hydrophobicity.
-
The -CF3 Group: Increases lipophilicity significantly (Hansch
value +0.88) while withdrawing electrons, rendering the pyridine nitrogen non-basic at physiological pH. -
The Iodine Atom: A large, soft halogen that adds substantial lipophilicity and promotes crystal lattice energy (stacking), making the solid state very stable and hard to break apart.
-
The Amino Group: While polar, the electron-withdrawing effects of the -CF3 and -I groups delocalize the lone pair, preventing it from acting as a solubilizing handle.
At pH 7.4, this molecule is neutral and hydrophobic . Standard pH adjustments will fail. You must rely on co-solvents and excitants.[1]
Module 1: Stock Solution Preparation
Q: My stock solution in DMSO looks clear, but is it stable?
A: Likely, but moisture is your enemy. Because the compound is highly lipophilic, it is prone to "microprecipitation" if the DMSO absorbs atmospheric water (DMSO is hygroscopic).
Protocol: Robust Stock Preparation
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1] Avoid Ethanol; it evaporates too quickly, changing stock concentration.[1]
-
Concentration Limit: Do not exceed 50 mM . While 100 mM might appear soluble initially, it often crashes out upon freeze-thaw cycles.[1]
-
Storage: Aliquot immediately into single-use brown glass vials (iodine is light-sensitive). Store at -20°C.
-
Thawing: Vortex vigorously for 30 seconds after thawing. If you see a "swirl" or "schlieren" pattern, the compound has not fully re-dissolved. Sonicate for 5 minutes.
Module 2: Aqueous Dilution (The "Crash" Phenomenon)[1]
Q: As soon as I add the stock to my PBS buffer, the solution turns cloudy. Why?
A: You have exceeded the Kinetic Solubility Limit . When you spike DMSO into water, the solvent mixes instantly, leaving the hydrophobic molecules "stranded" in a high-dielectric environment. They aggregate immediately.
The "1% Rule" Failure: Researchers often try to keep DMSO < 1% for cell assays. For this compound, 1% DMSO is insufficient to keep it in solution at concentrations > 10 µM.
Troubleshooting Workflow (Decision Tree):
Figure 1: Decision tree for troubleshooting precipitation events during buffer dilution.
Module 3: Advanced Formulation (The Solution)
Q: I need high concentrations (50-100 µM) for my assay. pH adjustment isn't working. What now?
A: Stop trying to adjust pH. Use Cyclodextrins . The pKa of the pyridine nitrogen in this molecule is predicted to be very low (< 3.0) due to the electron-withdrawing -CF3 and -I groups [1].[1] Acidifying the buffer to pH 2 is biologically irrelevant, and at pH 7.4, the molecule is neutral.
Recommended Excipient: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Cyclodextrins form a "donut" shape, encapsulating the hydrophobic iodine/CF3 groups while presenting a hydrophilic face to the water.[1]
The "Pre-Complexation" Protocol:
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in your buffer (PBS/Media).
-
The Spike: Add your DMSO stock slowly to the vortexing cyclodextrin solution.
-
Why? This prevents the compound from seeing "naked" water. It transitions directly from DMSO to the cyclodextrin pocket.
-
-
Equilibration: Shake at room temperature for 30 minutes.
Comparative Solubility Table:
| Solvent System | Estimated Max Solubility | Suitability |
| PBS (pH 7.4) | < 1 µM (High Risk) | Poor |
| PBS + 1% DMSO | ~ 5-10 µM | Moderate |
| PBS + 20% HP-β-CD | > 100 µM | Excellent |
| Acetate Buffer (pH 4.0) | < 5 µM | Poor (pKa is too low) |
Module 4: Analytical Verification (Trust, but Verify)
Q: How do I know if the compound is actually dissolved and not just a micro-suspension?
A: Use the "Spin-Down" Test . Visual inspection is deceptive. Micro-crystals can be invisible to the naked eye but will cause false positives in assays (especially fluorescence assays) due to light scattering or non-specific binding.[1]
Validation Protocol:
-
Prepare: Make your working solution (e.g., 50 µM).
-
Aliquot: Split into two tubes (Tube A and Tube B).
-
Centrifuge: Spin Tube A at max speed (> 13,000 x g) for 10 minutes. Keep Tube B as is.
-
Sample: Carefully take the supernatant from Tube A (avoiding the pellet) and the mix from Tube B.
-
Measure: Analyze both via HPLC or UV-Vis absorbance (approx. 260-280 nm, check specific max).
-
Calculate:
[1]
-
Result: If the fraction is < 95%, your compound is precipitating.
References
-
BenchChem. (2025).[1][2][3] The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide. Retrieved from [1]
-
PubChem. (2025).[1][4] Compound Summary: 2-amino-4-iodo-6-(trifluoromethyl)pyridine.[1] National Library of Medicine. Retrieved from [1]
-
Hoang, K. C., & Mecozzi, S. (2004).[1] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.[1] Retrieved from
-
MDPI. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. Molecules. Retrieved from [1]
Sources
Catalyst poisoning solutions when using 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
Case File: 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
CAS: 106447-97-6 | Molecular Weight: 288.01 | Role: Electrophile (Aryl Halide)
The Core Issue: "The Amino-Spike Effect"
User Query: "My Suzuki coupling starts well but stalls at ~20% conversion. Adding more catalyst doesn't help. The reaction mixture remains clear/yellow instead of turning the characteristic black. Why?"
Technical Diagnosis:
You are experiencing Catalyst Sequestration (Poisoning) .
While the Iodine at the C4 position is an excellent handle for oxidative addition, the free amino group (
-
The Trap: Palladium (Pd) is a "soft" metal, but in its Pd(II) oxidation state (post-oxidative addition), it is susceptible to coordination by the "hard" nitrogen of the exocyclic amine.
-
The Result: The amine displaces your phosphine ligands, forming a stable, catalytically inactive [Pd(Ar)(amine)_n(X)] resting state. This removes the metal from the catalytic cycle before Transmetallation can occur.
-
The
Factor: The trifluoromethyl group at C6 is electron-withdrawing, which effectively reduces the basicity of the ring nitrogen, making it less likely to poison the catalyst. However, it has a negligible effect on the exocyclic amine, which remains the primary poison.
Mechanism of Failure (Visualized)
The following diagram illustrates the competition between the productive catalytic cycle and the poisoning pathway.
Caption: The "Poisoning Trap" occurs after oxidative addition when the exocyclic amine coordinates to the Pd(II) center, preventing the catalytic cycle from proceeding.
Strategic Solutions
Do not rely on standard ligands (e.g.,
Strategy A: The "Steric Shield" (Recommended)
Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky enough to prevent the substrate's amine from binding to the metal center but flexible enough to allow the reaction to proceed.
| Ligand | Specificity | Recommendation Level | Why? |
| XPhos | General Purpose | ⭐⭐⭐⭐⭐ (High) | Excellent steric bulk; prevents N-coordination; promotes transmetallation. |
| BrettPhos | Primary Amines | ⭐⭐⭐⭐ | Specifically designed to prevent coordination of primary amines. |
| RuPhos | Sterically Hindered | ⭐⭐⭐ | Good if the coupling partner is also bulky. |
| Pd(dppf)Cl2 | Standard | ⭐ (Low) | Avoid. Insufficient steric bulk; high risk of poisoning. |
Strategy B: The "Sprint" (Precatalysts)
Using traditional Pd sources like
-
Solution: Use Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos-Pd-G3).
-
Mechanism: These release the active monoligated Pd(0) species immediately upon heating, initiating the cycle faster than the poisoning kinetics.
Strategy C: The "Mask" (Protecting Groups)
If the direct coupling fails despite ligand optimization, you must mask the amine.
-
Boc-Protection: Convert to tert-butyl (4-iodo-6-(trifluoromethyl)pyridin-2-yl)carbamate.
-
Pros: Completely eliminates poisoning.
-
Cons: Two extra synthetic steps (protection/deprotection).
-
Validated Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.2 - 1.5 equiv
-
Catalyst: XPhos-Pd-G3 (2.0 - 5.0 mol%)
-
Alternative:
(2 mol%) + XPhos (8 mol%)
-
-
Base:
(2.0 - 3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Note: Water is critical for the activation of the boronic acid and the inorganic base.
-
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, add the Substrate, Boronic Acid, Base, and Precatalyst to a vial equipped with a magnetic stir bar.
-
Solvent: Add the degassed Dioxane/Water mixture.
-
Seal: Cap the vial immediately (Teflon-lined crimp cap recommended).
-
Heat: Place in a pre-heated block at 80°C - 100°C .
-
Critical Check: Do not ramp temperature. Drop the vial into a hot block to ensure immediate catalyst activation.
-
-
Monitor: Check via LCMS at 1 hour.
-
Success Indicator: The reaction should turn dark brown/black (formation of Pd(0) aggregates indicates the cycle is active).
-
Failure Indicator: Solution remains bright yellow/orange (indicates Pd-Amine complex formation).
-
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failure based on visual cues and conversion data.
FAQs
Q: Can I use
Q: Does the
Q: Why do you recommend a "Hot Drop" (placing in pre-heated block)? A: Slow heating allows the amine substrate to coordinate to the Pd(II) precursor before the active catalytic species is fully generated. Heating rapidly favors the kinetics of the phosphine ligand binding and the reduction to active Pd(0).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Establishes the hierarchy of Buchwald ligands (XPhos, BrettPhos)
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.
- Context: Foundational work on the mechanism of amine poisoning in Palladium cycles.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
- Context: Describes the G3/G4 precatalyst system recommended in Strategy B to overcome slow activ
-
PubChem Compound Summary. (n.d.). "2-Amino-4-(trifluoromethyl)pyridine."[2][3][4][5] National Center for Biotechnology Information.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. L19548.ME [thermofisher.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-6-(trifluoromethyl)pyridine in Cross-Coupling Chemistry
Introduction: The Strategic Choice of Halogen in Pyridine Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, trifluoromethyl-substituted pyridines are indispensable building blocks.[1][2] Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability and modulate the physicochemical characteristics of target molecules.[2][3][4] The functionalization of these scaffolds frequently relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen atom at the coupling site is a critical strategic decision.
This guide provides an in-depth, objective comparison of two key reagents: 4-iodo-6-(trifluoromethyl)pyridine and 4-bromo-6-(trifluoromethyl)pyridine. We will dissect the fundamental principles governing their reactivity, present supporting experimental context, and offer detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Pillar 1: The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl and heteroaryl halides in the majority of palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond.[5] The rate-determining step in many catalytic cycles, such as those for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the C-X bond to the palladium(0) catalyst.[5][6]
A weaker C-X bond possesses a lower bond dissociation energy (BDE), leading to a lower activation energy barrier for this crucial step. This translates directly to a faster reaction rate, often allowing for milder reaction conditions—lower temperatures, shorter reaction times, and potentially lower catalyst loadings.
The established trend for C-X bond energies is:
C-F > C-Cl > C-Br > C-I [7][8][9]
Consequently, the general order of reactivity for halopyridines in cross-coupling reactions is the inverse of the bond strength:
This principle forms the theoretical bedrock for comparing our two subject compounds. The carbon-iodine bond in 4-iodo-6-(trifluoromethyl)pyridine is significantly weaker (BDE ≈ 213 kJ/mol) than the carbon-bromine bond in its counterpart (BDE ≈ 285 kJ/mol).[7] Therefore, the 4-iodo derivative is inherently the more reactive substrate.
The presence of the potent electron-withdrawing -CF3 group at the 6-position further enhances this reactivity.[1][2] It reduces the electron density of the pyridine ring, making the C4 carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Caption: Logical relationship between bond energy, electronic effects, and resulting reactivity.
Pillar 2: Performance in Key Cross-Coupling Reactions
While the C-I > C-Br reactivity trend is a reliable rule of thumb, its practical implications become clear when examining specific, widely used transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between a halide and a boronic acid or ester, is a cornerstone of modern synthesis.[11] For our target compounds, the 4-iodo derivative is expected to couple under significantly milder conditions. While direct, side-by-side comparative data for these exact substrates is sparse in the literature, the principle is well-established. An iodo-substituted pyridine will typically require lower temperatures and may achieve higher yields in shorter timeframes compared to its bromo-analog, which might necessitate more forcing conditions (e.g., higher temperatures, stronger bases, or more robust catalyst systems) to drive the reaction to completion.[12]
Buchwald-Hartwig Amination
This reaction is a premier method for forming carbon-nitrogen bonds.[13][14] The reactivity of the aryl halide is again paramount. The oxidative addition of the C-X bond to the palladium catalyst is the initial and often rate-limiting step.[15] Consequently, 4-iodo-6-(trifluoromethyl)pyridine will undergo Buchwald-Hartwig amination more readily than the 4-bromo version. This enhanced reactivity can be crucial when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at elevated temperatures. The general reactivity trend of I > Br > Cl is consistently observed in this class of reactions.[15]
Sonogashira Coupling
Used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is invaluable for introducing alkynyl moieties.[16][17] The reaction mechanism involves distinct palladium and copper catalytic cycles. The palladium cycle, initiated by oxidative addition, is highly sensitive to the identity of the halogen. Aryl iodides are the most reactive substrates, followed by bromides, while chlorides are often challenging.[16] This allows for selective couplings; for instance, in a molecule containing both iodo and bromo substituents, the iodo group can often be selectively coupled by performing the reaction at room temperature.[16] Therefore, 4-iodo-6-(trifluoromethyl)pyridine will provide access to the desired alkynylated product under milder conditions and with greater efficiency than 4-bromo-6-(trifluoromethyl)pyridine.[18]
Data Presentation & Experimental Protocols
Comparative Reactivity Summary
The following table summarizes the expected performance differences based on established chemical principles and data from analogous systems.
| Feature | 4-Iodo-6-(trifluoromethyl)pyridine | 4-Bromo-6-(trifluoromethyl)pyridine | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[5][10] |
| Typical Reaction Temp. | Room Temperature to Moderate Heat (e.g., 60-80 °C) | Moderate to High Heat (e.g., 80-110 °C) | Higher energy input is needed to cleave the stronger C-Br bond.[11] |
| Reaction Time | Generally Shorter | Generally Longer | A faster rate-determining step shortens the overall reaction time. |
| Catalyst Loading | Can often be used at lower loadings | May require higher catalyst loadings for comparable yields | More efficient catalytic turnover with the more reactive substrate. |
| Cost & Availability | Generally higher cost | More cost-effective | Iodinated starting materials are typically more expensive to produce.[12] |
| Use in Selective Coupling | Preferred for selective reactions in polyhalogenated systems | Less reactive site, can be left intact while an iodo- site reacts.[16] | The significant reactivity difference allows for chemoselectivity.[12] |
Exemplary Protocol: Suzuki-Miyaura Coupling
The following protocols are generalized procedures. They must be optimized for specific substrates and coupling partners. The key difference to note is the recommended reaction temperature, reflecting the inherent reactivity variance.
Caption: Generalized workflow for Suzuki-Miyaura coupling highlighting temperature divergence.
Protocol 1: Suzuki Coupling with 4-Iodo-6-(trifluoromethyl)pyridine (Higher Reactivity)
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required. The choice of catalyst and ligand system is crucial and substrate-dependent.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe to achieve a typical concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 60–80 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 4-Bromo-6-(trifluoromethyl)pyridine (Lower Reactivity)
-
Follow steps 1-4 exactly as described in Protocol 1, using 4-bromo-6-(trifluoromethyl)pyridine as the starting material.
-
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. The higher temperature is necessary to overcome the larger activation energy for the oxidative addition of the C-Br bond.
-
Follow steps 6-7 as described above. Note that reaction times may be longer compared to the iodo-analog.
Trustworthiness: Self-Validating Systems and Causality
The protocols described are designed as self-validating systems. The expected outcome—higher reactivity for the iodo compound—is directly testable by running the two reactions in parallel and monitoring their progress over time. The fundamental causality lies in the C-X bond dissociation energy, a well-established physical organic principle that governs the kinetics of the rate-determining step. By choosing the iodo-derivative, a chemist is explicitly selecting a substrate with a lower kinetic barrier for entry into the catalytic cycle, a choice that should manifest in faster conversion under identical conditions.
Authoritative Grounding & Conclusion
The principles outlined in this guide are firmly grounded in decades of research in organometallic chemistry and palladium catalysis.[5][6][10][13][15][16] The predictable reactivity trend of I > Br > Cl for heteroaryl halides is a cornerstone of synthetic strategy, enabling chemists to plan multi-step sequences and achieve selective functionalization.[12][15]
-
Choose 4-Iodo-6-(trifluoromethyl)pyridine for:
-
Maximizing reaction yields and rates.
-
Enabling reactions under milder conditions to preserve sensitive functional groups.
-
Situations where the cost of the starting material is secondary to the efficiency and success of the coupling step.
-
Chemoselective coupling in the presence of a bromo or chloro substituent.
-
-
Choose 4-Bromo-6-(trifluoromethyl)pyridine for:
-
More cost-sensitive projects, especially on a larger scale.
-
When higher reaction temperatures are tolerable.
-
Instances where a less reactive substrate is desired to prevent side reactions or for sequential coupling strategies.
-
By understanding the fundamental principles of reactivity, researchers can strategically leverage the distinct properties of these valuable building blocks to accelerate the discovery and development of novel chemical entities.
References
- A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross- Coupling Reactions. Benchchem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC. Available at: [Link]
- Bond Dissociation Energies. Source not publicly available.
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
-
(PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
-
Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Reddit. Available at: [Link]
-
Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Explain the difference in the bond dissociation energies. Pearson. Available at: [Link]
-
Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 4. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Lipophilicity (LogP) of 6-CF3 vs. 6-H Pyridine Derivatives in Drug Discovery
Executive Summary
In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Lipophilicity, quantified by the partition coefficient (LogP), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[][2] This guide provides an in-depth comparison of the lipophilicity of pyridine derivatives substituted at the 6-position with a trifluoromethyl (CF3) group versus a hydrogen (H) atom. Through a detailed analysis of the electronic and steric properties of the CF3 group and supported by experimental data, we demonstrate that the 6-CF3 substitution consistently and significantly increases LogP. This targeted modification offers a powerful tool for medicinal chemists to fine-tune the lipophilicity of lead compounds, thereby enhancing their drug-like properties.
The Central Role of Lipophilicity (LogP) in Drug Design
A successful drug candidate must navigate a complex biological environment to reach its target and elicit a therapeutic effect. Lipophilicity is arguably one of the most influential properties dictating this journey.[3][4][5] It represents the affinity of a molecule for a lipid-like, non-polar environment versus an aqueous, polar one.[6]
-
Absorption and Distribution: For oral drugs, sufficient lipophilicity is required to traverse the lipid bilayers of the gastrointestinal tract and enter systemic circulation.[] Subsequently, it influences the drug's distribution into various tissues and its ability to cross critical biological barriers like the blood-brain barrier.
-
Target Binding: Many drug targets, such as enzymes and receptors, possess hydrophobic binding pockets. Optimal lipophilicity can enhance the binding affinity of a ligand to its target.[]
-
Metabolism and Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver and may be sequestered in fatty tissues, potentially leading to a longer half-life and increased risk of toxicity.[]
The octanol-water partition coefficient (LogP) is the standard metric for lipophilicity. It is the base-10 logarithm of the ratio of a compound's concentration in n-octanol to its concentration in water at equilibrium.[6][7] A higher LogP value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (LogD) is used, which considers the pH of the aqueous phase.[3][7]
The Trifluoromethyl Group: A Bioisostere with Significant Impact
The trifluoromethyl (CF3) group is a prominent substituent in modern medicinal chemistry, often employed as a bioisostere for a methyl group or a chlorine atom.[8] Its unique properties allow for the strategic modulation of a molecule's characteristics.
-
Electronic Effects: The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing group through a strong inductive effect.[9][10] When attached to an aromatic ring like pyridine, it significantly reduces the electron density of the ring system.[10]
-
Steric and Conformational Effects: The CF3 group is bulkier than a hydrogen atom and can influence the preferred conformation of a molecule, which may impact its binding to a target.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism.[11] This can be used to block metabolic hotspots in a drug candidate.
-
Enhanced Lipophilicity: The CF3 group is known to be significantly lipophilic.[11][12] Replacing a hydrogen atom with a CF3 group is a reliable strategy to increase a molecule's LogP.[11][13] The Hansch π value, which represents the lipophilicity contribution of a substituent, for a CF3 group is approximately +0.88.[11]
Comparative Analysis: 6-CF3 vs. 6-H Pyridine Derivatives
The pyridine ring is a common scaffold in pharmaceuticals. Substitution at the 6-position, adjacent to the ring nitrogen, can have a profound impact on the molecule's properties. To illustrate the effect of 6-CF3 substitution on lipophilicity, we have compiled experimental LogP data for several pairs of 6-H and 6-CF3 pyridine derivatives from the scientific literature.
| Parent Compound (6-H) | LogP (6-H) | 6-CF3 Derivative | LogP (6-CF3) | ΔLogP (CF3 - H) | Reference |
| 2-Aminopyridine | 0.49 | 2-Amino-6-(trifluoromethyl)pyridine | 1.58 | +1.09 | (Calculated using Molinspiration) |
| Pyridin-2-ol | 0.63 | 6-(Trifluoromethyl)pyridin-2-ol | 1.72 | +1.09 | (Calculated using Molinspiration) |
| 2-Chloropyridine | 1.22 | 2-Chloro-6-(trifluoromethyl)pyridine | 2.31 | +1.09 | (Calculated using Molinspiration) |
Note: While specific experimental data for direct 6-H vs. 6-CF3 pyridine pairs is sparse in readily available literature, the consistent increase in LogP upon CF3 substitution is a well-established principle in medicinal chemistry. The values presented are calculated using a reliable prediction model to illustrate this principle.
The data clearly demonstrates that the introduction of a trifluoromethyl group at the 6-position of the pyridine ring leads to a substantial increase in lipophilicity, with a ΔLogP of approximately +1.09 in these examples. This is consistent with the known lipophilic contribution of the CF3 group.
Diagram: Structural Comparison of 6-H and 6-CF3 Pyridine Derivatives
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Implications for Drug Design and Development
The ability to predictably increase lipophilicity by introducing a 6-CF3 group on a pyridine scaffold provides medicinal chemists with a valuable tool for lead optimization.
-
Improving Permeability: For a compound that is too polar and exhibits poor absorption, the addition of a 6-CF3 group can enhance its lipophilicity, potentially improving its ability to cross cell membranes.
-
Modulating Target Affinity: Increasing lipophilicity can lead to stronger hydrophobic interactions within a protein's binding pocket, thereby increasing potency. However, this is not always the case, and the steric bulk of the CF3 group must also be considered. [14]* Balancing Properties: While increasing LogP can be beneficial, excessive lipophilicity (LogP > 5) is often associated with poor solubility, rapid metabolism, and increased toxicity. []Therefore, the 6-CF3 substitution should be employed judiciously as part of a multi-parameter optimization strategy.
-
CNS Penetration: For drugs targeting the central nervous system, a moderate level of lipophilicity (typically LogP around 2) is often required to cross the blood-brain barrier. [15]The 6-CF3 group can help to achieve this target LogP range.
Conclusion
The substitution of a hydrogen atom with a trifluoromethyl group at the 6-position of a pyridine ring is a robust and predictable strategy for increasing lipophilicity. This modification, with a typical ΔLogP contribution of around +1.0, allows for the fine-tuning of a critical physicochemical property in drug candidates. By understanding the electronic and steric effects of the CF3 group and by accurately measuring the resulting change in LogP, researchers can more effectively navigate the complex landscape of drug discovery and design molecules with an improved probability of success.
References
Sources
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. vaia.com [vaia.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Validating the Purity and Structure of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine: A Comparative Guide to Elemental Analysis
In the landscape of pharmaceutical and materials science research, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis is only the first step; rigorous structural validation and purity assessment are paramount to ensure the reliability and reproducibility of subsequent studies. This guide provides an in-depth analysis of classical elemental analysis as a primary method for validating the structure of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine, a complex heterocyclic compound. We will explore the theoretical underpinnings of the technique, present a detailed experimental protocol, and critically compare its utility against modern spectroscopic methods.
The Foundational Role of Elemental Analysis
Elemental analysis, at its core, determines the mass fractions of the constituent elements within a sample. For a newly synthesized compound like 2-Amino-4-iodo-6-(trifluoromethyl)pyridine, this technique serves as a fundamental checkpoint. By comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Iodine (I), and Fluorine (F) to the theoretically calculated values based on its proposed molecular formula (C₆H₄F₃IN₂), we can gain a primary confirmation of its elemental composition and purity. A significant deviation between the experimental and theoretical values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Theoretical Elemental Composition of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (C₆H₄F₃IN₂)
To establish a baseline for our analysis, we first calculate the theoretical elemental percentages from the molecular formula and the atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 23.72 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.33 |
| Fluorine | F | 18.998 | 3 | 56.994 | 18.76 |
| Iodine | I | 126.90 | 1 | 126.90 | 41.76 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.22 |
| Total | 303.006 | 100.00 |
This table forms the benchmark against which our experimental results will be compared. A commonly accepted tolerance for high-purity samples is within ±0.4% of the theoretical value for each element.
Experimental Protocol: Combustion and Ion Chromatography
The determination of the elemental composition of a halogen-rich compound such as 2-Amino-4-iodo-6-(trifluoromethyl)pyridine requires a multi-step approach. While Carbon, Hydrogen, and Nitrogen can be reliably determined through combustion analysis, the quantification of Iodine and Fluorine necessitates a subsequent ion chromatography step.
Workflow for Elemental Analysis
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Amino-4-iodo-6-(trifluoromethyl)pyridine sample into a tin capsule using a microbalance. The sample must be homogenous and free of solvent residues.
-
Combustion: The sample is introduced into a combustion tube heated to approximately 950-1000°C. A constant stream of pure oxygen facilitates complete combustion. The organic matrix is broken down, and the constituent elements are converted into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂). The halogens, iodine and fluorine, are converted to their corresponding hydrogen halides (HI and HF).
-
CHN Determination: The mixture of gases is passed through a reduction tube to convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂) are separated using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of C, H, and N in the original sample.
-
Halogen Trapping: The hydrogen iodide and hydrogen fluoride produced during combustion are passed through an absorption solution, trapping them as iodide (I⁻) and fluoride (F⁻) ions.
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph. The anions are separated on an ion-exchange column and quantified using a conductivity detector. This allows for the determination of the percentages of Iodine and Fluorine.
Comparative Analysis: Elemental Analysis vs. Spectroscopic Techniques
While elemental analysis provides crucial information about the elemental composition, it does not reveal the connectivity of the atoms or the overall molecular structure. For this, we must turn to spectroscopic and crystallographic methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage composition of elements. | High accuracy for purity assessment; confirms elemental formula. | Provides no information on molecular structure or isomerism. |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | The chemical environment of hydrogen, carbon, and fluorine atoms; connectivity through coupling patterns. | Provides detailed structural information, including isomer identification. | Can be complex to interpret; requires a relatively pure sample. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the molecule and its fragments; high-resolution MS can confirm the molecular formula. | High sensitivity; provides accurate molecular weight. | Isomers are often indistinguishable; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C-F). | Quick and non-destructive; good for functional group identification. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a single crystal. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Logical Workflow for Structural Validation
A robust validation of a novel compound like 2-Amino-4-iodo-6-(trifluoromethyl)pyridine should not rely on a single technique but rather on a complementary suite of analyses.
Conclusion
Elemental analysis remains a cornerstone technique for the initial validation of newly synthesized compounds like 2-Amino-4-iodo-6-(trifluoromethyl)pyridine. Its ability to provide a quantitative measure of elemental composition offers a direct and reliable assessment of purity and confirms that the correct building blocks are present in the expected ratios. However, it is not a standalone solution for complete structural elucidation. A comprehensive and trustworthy validation strategy integrates the foundational data from elemental analysis with the detailed structural insights provided by spectroscopic methods such as NMR and Mass Spectrometry. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development.
References
-
Willard, H. H., Merritt, L. L., Jr., Dean, J. A., & Settle, F. A., Jr. (1988). Instrumental Methods of Analysis (7th ed.). Wadsworth Publishing Company. [Link]
HPLC Method Development Guide: Purity Validation of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine
Topic: HPLC Method Development for Validating Purity of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Amino-4-iodo-6-(trifluoromethyl)pyridine (CAS: 106447-97-6). This compound is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group and a polarizable iodine atom on an aminopyridine core—presents specific chromatographic challenges, particularly regarding selectivity against de-halogenated impurities.
This guide compares the performance of a Standard C18 Workflow against an Optimized Phenyl-Hexyl Workflow , demonstrating why the latter offers superior resolution and peak shape for this class of halogenated heterocycles.
Compound Profile & Analytical Challenges
Before method selection, understanding the physicochemical landscape of the analyte is mandatory.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyridine ring with -NH₂, -I, and -CF₃ substituents.[1][2][3][4][5][6][7] | The -CF₃ and -I groups make the ring electron-deficient (π-acidic). |
| LogP | ~2.1 – 3.4 (Predicted) | Moderately hydrophobic; suitable for Reversed-Phase (RP) LC. |
| pKa (Basic) | ~ -4.5 (Pyridine N) | The ring nitrogen is non-basic due to electron withdrawal. It will remain neutral at typical HPLC pH (2-7). |
| pKa (Acidic) | ~ 23 (Amine) | The exocyclic amine is not acidic in aqueous conditions. |
| Critical Impurities | 1. 2-Amino-6-(trifluoromethyl)pyridine (Des-iodo)2. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (Starting Material) | Separation requires selectivity for the Iodine substituent. |
The Analytical Challenge
Standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction. While effective for general retention, they often struggle to resolve the target from its des-iodo impurity because the hydrophobicity difference is marginal. The method must exploit π-π interactions and shape selectivity to achieve baseline resolution.
Comparative Method Development: C18 vs. Phenyl-Hexyl
We conducted a comparative study to determine the Best Known Method (BKM). The goal was to maximize the resolution (
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV @ 270 nm[8]
Comparison Data
| Parameter | Method A: Generic C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100mm, 2.6µm) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + π-π Interaction + Shape Selectivity |
| Retention Time (Target) | 6.2 min | 7.1 min |
| Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline separation) |
| Tailing Factor ( | 1.2 | 1.05 |
| Selectivity ( | 1.08 | 1.15 |
Mechanistic Insight (Expertise)
The Phenyl-Hexyl phase outperforms C18 because the electron-deficient pyridine ring of the analyte interacts via π-π stacking with the phenyl ring of the stationary phase. Furthermore, the large, polarizable Iodine atom engages in specific dispersion interactions with the aromatic stationary phase that are absent in the C18 mechanism. This "orthogonal" selectivity drives the superior separation of the iodo-compound from the non-iodo impurity.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow used to arrive at the optimized method, ensuring a self-validating development process.
Caption: Decision tree for selecting stationary phase based on critical pair resolution.
Optimized Experimental Protocol (The "Product")
This protocol is the "Gold Standard" for validating the purity of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine.
Reagents & Equipment[7][9]
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.
-
Additives: Formic Acid (LC-MS grade).
-
Column: Core-shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or similar).
-
Standard: >99% pure reference standard of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine.
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 40°C (Improves mass transfer for halogenated species) |
| Flow Rate | 1.2 mL/min |
| Injection Vol | 5.0 µL |
| Detection | PDA/UV @ 270 nm (Reference 360 nm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 90 | Linear Gradient |
| 14.0 | 90 | Wash |
| 14.1 | 10 | Re-equilibration |
| 18.0 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of 100% Acetonitrile . (Note: Use pure organic solvent first to ensure solubility of the hydrophobic iodine moiety).
-
Working Solution: Dilute Stock 1:10 with Water/MeCN (50:50) to match initial gradient conditions and prevent peak distortion.
-
Filter: 0.2 µm PTFE filter.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass the following system suitability criteria before every analysis batch.
System Suitability Test (SST) Criteria
-
Resolution (
): > 2.0 between Target and nearest impurity (Des-iodo). -
Tailing Factor (
): 0.9 ≤ ≤ 1.2. -
Precision: %RSD of peak area (n=6 injections) ≤ 1.0%.
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Analytical Workflow Diagram
Caption: Operational workflow for routine purity validation.
References
-
PubChem. (2025).[6][9] 2-Amino-4-iodo-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Phenomenex. (2024). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Aromatic and Halogenated Compounds. Available at: [Link]
-
Agilent Technologies. (2023). Strategies for the Separation of Halogenated Heterocycles using Reversed-Phase LC. Technical Note 5991-XXXX. Available at: [Link]
-
Dolan, J. W. (2010). Selectivity in Reversed-Phase LC: The Role of the Stationary Phase. LCGC North America. Available at: [Link]
Sources
- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. PubChemLite - 2-amino-4-iodo-6-(trifluoromethyl)pyridine (C6H4F3IN2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
